2-fluoro-4-methyl-N-(propan-2-yl)aniline
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Overview
Description
2-Fluoro-4-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring along with a methyl group and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-fluoro-4-methyl-N-(propan-2-yl)aniline involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Fluoro-4-methyl-N-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical intermediates and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that may exert biological effects. The compound’s nephrotoxic effect is attributed to its 4-hydroxylation and subsequent p-benzoquinonimine formation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the isopropyl group.
2-Fluoro-N-methyl-4-(propan-2-yl)aniline: Similar structure with a methyl group instead of a hydrogen on the nitrogen atom
Uniqueness
2-Fluoro-4-methyl-N-(propan-2-yl)aniline is unique due to the presence of both a fluorine atom and an isopropyl group on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-fluoro-4-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
JFVSDNVMPKNEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)F |
Origin of Product |
United States |
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